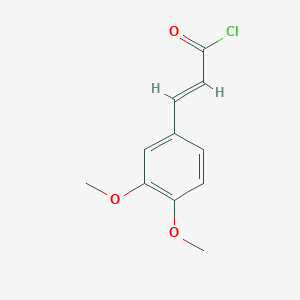

(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride" is a chemical entity that belongs to the family of acryloyl chlorides, characterized by the presence of an acryloyl group attached to a phenyl ring substituted with methoxy groups. While the specific compound is not directly studied in the provided papers, related compounds with acryloyl groups and substituted phenyl rings have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to "(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride".

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting with the preparation of substituted phenols followed by the introduction of the acryloyl group. For instance, the synthesis of an azo-ester dye was achieved by reacting a diazonium salt with a dimethylphenol and then converting it into its acryloyloxy derivative through a Schotten–Baumann-type reaction . Similarly, the synthesis of E and Z isomers of a substituted acrylic acid involved the careful control of pH for the separation of the isomers from their sodium salts . These methods suggest that the synthesis of "(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride" could potentially be carried out through analogous reactions, with the appropriate choice of starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to "(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride" has been determined using single-crystal X-ray diffraction. The E and Z isomers of a related compound crystallize in the P21/c space group, with specific lattice parameters and Z values indicating the presence of four molecules per unit cell . These findings provide a basis for predicting the crystal structure of "(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride", which may also crystallize in a similar space group with characteristic molecular packing.

Chemical Reactions Analysis

The reactivity of acryloyl chlorides with various nucleophiles has been explored in the literature. For example, the reaction of acryloyl chloride with dienamines leads to the formation of bicyclic and tricyclic compounds, demonstrating the electrophilic nature of the acryloyl chloride and its propensity to undergo carbon–carbon bond formation . This suggests that "(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride" could also participate in similar reactions, potentially yielding complex cyclic structures upon reaction with suitable dienamines.

Physical and Chemical Properties Analysis

The physical and chemical properties of acryloyl-containing compounds are influenced by their molecular structure. Spectroscopic techniques such as IR, UV–vis, 1H NMR, and 13C NMR have been used to characterize the synthesized compounds, providing information on the functional groups and the electronic environment within the molecules . Thermal behavior has been assessed using differential thermal analysis (DTA) and thermogravimetry (TG), revealing the stability and decomposition patterns of these compounds . These analytical methods could be applied to "(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride" to determine its spectroscopic fingerprints and thermal stability, which are essential for its practical applications.

Aplicaciones Científicas De Investigación

Continuous-Flow Synthesis

Movsisyan et al. (2016) developed a continuous-flow methodology for the fast and selective synthesis of acryloyl chloride, including derivatives like (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride. This method is particularly significant for the acrylate and polymer industry, highlighting the compound's utility in synthesizing unstable acid chlorides safely and efficiently (Movsisyan, Heugebaert, Dams, & Stevens, 2016).

Synthesis of New Compounds

Arrué et al. (2017) demonstrated the synthesis of new compounds using (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride as a precursor for the first synthesis report of a pyridazinone family, showcasing its role in producing nitrogen compounds with potential pharmacological properties, including antihypertensive and anticancer activities (Arrué, Rey, Rubilar-Hernández, Correa, Molins, Norambuena, Zarate, & Schott, 2017).

Polymer Synthesis and Characterization

The synthesis and characterization of polymers and copolymers using acryloyl chloride derivatives have been explored. For instance, Vijayanand et al. (2002) and others have conducted studies on synthesizing homopolymers and copolymers with glycidyl methacrylate, showing the applications of these compounds in creating materials with specific thermal and mechanical properties (Vijayanand, Arunprasath, Balaji, & Nanjundan, 2002).

Novel Fluorescence Sensors

Zhou et al. (2014) prepared acrylate monomers with aggregation-induced emission (AIE) attributes by reacting derivatives with acryloyl chloride, leading to the development of AIE-active polymers. These polymers have applications in detecting nitro compounds, showcasing the compound's potential in creating sensitive and selective fluorescence sensors for security and environmental monitoring (Zhou, Li, Chua, Yan, Tang, & Xu, 2014).

Corrosion Inhibition

Lgaz et al. (2017) investigated the corrosion inhibition behavior of chalcone derivatives, including those synthesized from (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride, for mild steel in hydrochloric acid solutions. Their findings suggest the compound's derivatives can effectively inhibit corrosion, indicating its utility in developing new corrosion inhibitors (Lgaz, Bhat, Salghi, Shubhalaxmi, Jodeh, Algarra, Hammouti, Ali, & Essamri, 2017).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3/b6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDZRSNJGRIAKS-GQCTYLIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride | |

CAS RN |

39856-08-1 |

Source

|

| Record name | 3-(3,4-dimethoxyphenyl)prop-2-enoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-alpha,alpha-dimethylbenzeneacetate hydrochloride](/img/structure/B1338123.png)